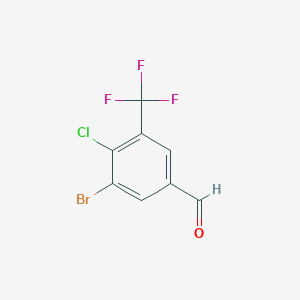

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde

Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde (C₈H₃BrClF₃O, MW ≈ 287.5 g/mol) is a polyhalogenated aromatic aldehyde featuring electron-withdrawing substituents (Br, Cl, CF₃) at positions 3, 4, and 3. These groups confer high electrophilicity to the aldehyde functionality, making it reactive in nucleophilic additions and condensations. Its structural complexity and substitution pattern render it valuable in pharmaceutical synthesis, agrochemicals, and materials science .

Properties

IUPAC Name |

3-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZQAVXNIKJHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the reaction of 3-bromo-4-chlorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.

Reduction: 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is used in several scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The compound’s reactivity and applications are influenced by the positions and electronic effects of its substituents. Key analogs include:

Key Observations :

Reactivity in Organic Reactions

The target compound’s reactivity was compared to analogs in common reactions:

Condensation Reactions

In reactions with amines (e.g., 2-aminopyrimidine), the target compound exhibits slower kinetics than 3-Bromo-5-(trifluoromethyl)benzaldehyde due to steric hindrance from Cl at position 3. However, its higher electrophilicity (from CF₃ and Cl) improves product stability .

Oxidation/Reduction

Unlike 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride (CAS 2385595-04-8), the aldehyde group is more susceptible to oxidation, forming carboxylic acids. The benzoyl chloride analog, with a higher Cl content, is more reactive in acylations .

Biological Activity

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde with significant potential in medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds has been shown to enhance biological activity, making this compound of particular interest for various biological applications.

- Molecular Formula : C8H4BrClF3O

- Molecular Weight : 253.02 g/mol

- CAS Number : 477535-41-4

- Physical State : Typically exists as a solid under standard conditions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly in the context of its antibacterial and anticancer properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, contributes to its unique reactivity and biological profile.

Antibacterial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antibacterial effects. For instance:

- Mechanism : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, which is crucial for antibacterial activity.

- Case Study : A derivative with a similar structure demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable activity .

Anticancer Properties

The anticancer potential of halogenated benzaldehydes has been documented:

- In vitro Studies : Research has shown that related compounds can induce apoptosis in cancer cell lines. The trifluoromethyl group is believed to play a role in enhancing the interaction with biological targets involved in cell proliferation and survival pathways.

- Cytotoxicity Assays : Preliminary tests on cell lines indicate that compounds with similar structures can significantly reduce cell viability at micromolar concentrations, suggesting that this compound may also possess anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of substituents in modulating biological activity:

- Trifluoromethyl Group : Known to increase potency by enhancing binding affinity to target proteins through hydrophobic interactions.

- Halogen Substituents : The presence of bromine and chlorine atoms can influence electronic properties and steric hindrance, affecting overall reactivity and interaction with biological targets .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrClF3O |

| Molecular Weight | 253.02 g/mol |

| CAS Number | 477535-41-4 |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Cytotoxicity observed in vitro |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde?

The synthesis typically involves halogenation and functional group modification. Key steps include:

- Bromination/Chlorination : Use of bromine (Br₂) or chlorine (Cl₂) in the presence of Lewis acids (e.g., FeCl₃ or AlBr₃) under inert atmospheres to minimize side reactions .

- Trifluoromethylation : Introduction of the trifluoromethyl group via reagents like CF₃Cu or CF₃SiMe₃ under controlled temperatures (e.g., 0–60°C) .

- Aldehyde Protection/Deprotection : Temporary protection of the aldehyde group using acetal formation to prevent unwanted oxidation during synthesis .

Optimization Metrics : Reaction yields improve with precise stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to halogenating agent) and anhydrous solvents (e.g., DCM or THF) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while halogen and CF₃ groups influence aromatic splitting .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 287.47 for C₈H₃BrClF₃O) .

- Infrared Spectroscopy (IR) : Strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and steric effects from bulky substituents (e.g., Br, Cl, CF₃) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- First Aid :

- Ventilation : Perform reactions in fume hoods due to potential release of toxic gases (e.g., HBr or HCl) during synthesis .

Advanced Research Questions

Q. How can computational docking predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Software Tools : AutoDock Vina () models binding affinities between the compound and biological/enzymatic targets. The trifluoromethyl group enhances electron-withdrawing effects, activating the benzene ring for NAS .

- Grid Parameterization : Define grid boxes around the aldehyde and halogen substituents to simulate electrophilic attack sites .

- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental kinetic data to refine predictions .

Q. How can contradictory data in literature regarding its biological activity be resolved?

- Systematic Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-Bromo-5-(trifluoromethoxy)benzaldehyde, ) to isolate substituent effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across studies .

Q. What strategies optimize the design of derivatives for antimicrobial applications?

- Functional Group Interplay : Replace the aldehyde with a hydroxamic acid to enhance metal-binding capacity (e.g., targeting bacterial metalloenzymes) .

- Bioisosteric Replacement : Substitute Cl with F to improve metabolic stability without altering steric bulk .

- In Silico Screening : Use QSAR models to prioritize derivatives with predicted logP ≤3.5 for optimal membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.